3-氯-N-(2-(4-苯基哌嗪-1-基)乙基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

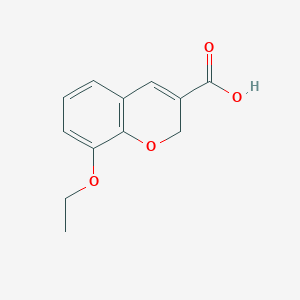

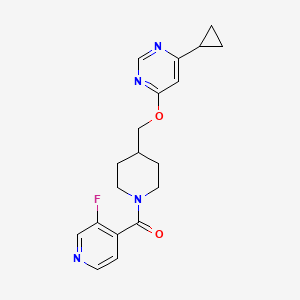

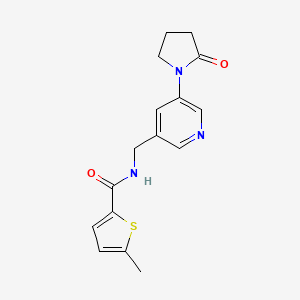

The compound "3-chloro-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzamide" is a chemical entity that has been studied in the context of its binding affinity to dopamine receptors, particularly the D4 subtype. The research on related compounds suggests that these molecules have potential applications in the treatment of neurological disorders due to their selective receptor binding properties .

Synthesis Analysis

The synthesis of related benzamide compounds involves the creation of 1-aryl-4-alkylpiperazines with a terminal benzamide fragment. These compounds are synthesized and tested for their binding affinities to human dopamine receptor subtypes. The synthesis process includes the use of SAFIR (structure-affinity relationship) studies to optimize the binding properties of these compounds . Additionally, the synthesis of similar compounds involves aminomethylation and reduction reactions, followed by interactions with Grignard reagents to produce a variety of related molecules with potential biological activities .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques such as X-ray diffraction, IR, NMR, and UV-Vis spectroscopy. These studies provide detailed information on the optimized geometrical structure, vibrational frequencies, and chemical shifts, which are in strong agreement with experimental data. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and non-linear optical (NLO) properties of these compounds have also been investigated, offering insights into their electronic properties .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related arylamides include aminomethylation, reduction with lithium aluminum hydride, and subsequent interactions with Grignard reagents. These reactions lead to the formation of compounds with varying alkyl or aryl groups, which can significantly influence their biological activities and receptor binding affinities . The synthesis of closely related arylamides also involves the formation of intramolecular N-H...O hydrogen bonds, which can affect the molecular conformation and stability of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of related benzamide compounds are closely tied to their molecular structures. The presence of different substituents on the benzamide moiety can influence the compound's solubility, melting point, and stability. The binding affinities of these compounds to dopamine receptors are determined by their chemical structure, with certain configurations showing high selectivity and potency. For instance, the compound N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide exhibits very high affinity for the dopamine D4 receptor with significant selectivity over other receptor subtypes . The physical properties such as solubility and stability are not explicitly discussed in the provided papers but are generally important for the pharmacokinetic profile of such compounds.

科学研究应用

合成和抗惊厥活性

Mussoi 等人进行的一项研究。(1996) 涉及合成一系列苯甲酰胺,这些苯甲酰胺在最大电击 (MES) 和戊四唑 (MET) 筛选中表现出抗惊厥活性,表明在癫痫治疗中具有潜在应用。您查询中提到的特定化合物并未在本研究中分离出来,但该研究强调了苯甲酰胺衍生物在抗惊厥药物发现中的相关性 (Mussoi 等人,1996)。

抗流感病毒活性

Hebishy 等人。(2020) 描述了一种新的基于苯甲酰胺的 5-氨基吡唑及其衍生物的合成路线,证明了对流感 A 病毒的 H5N1 亚型具有显着的抗病毒活性。本研究突出了苯甲酰胺衍生物作为抗病毒剂的潜力,特别是对禽流感 (Hebishy 等人,2020)。

抗结核活性

Nimbalkar 等人。(2018) 合成了苯甲酰胺的新型衍生物,对结核分枝杆菌 (MTB) 表现出有希望的体外抗结核活性。这项研究表明苯甲酰胺衍生物在治疗结核病方面的潜力,结核病是一项重大的公共卫生挑战 (Nimbalkar 等人,2018)。

黑色素瘤细胞毒性

Wolf 等人。(2004) 研究了与烷化细胞毒剂结合的苯甲酰胺衍生物,发现对黑色素瘤细胞的细胞毒性增强。本研究表明苯甲酰胺衍生物在靶向黑色素瘤治疗中的用途,为更有效的治疗提供了途径 (Wolf 等人,2004)。

抗菌活性

Rostamizadeh 等人。(2013) 合成了吡唑并[3,4-d]嘧啶衍生物,并评估了它们的抗菌活性。这项工作有助于寻找新的抗菌剂,以应对药物耐药性上升而迫切需要新型抗生素 (Rostamizadeh 等人,2013)。

作用机制

Target of Action

The primary target of 3-chloro-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide is the acetylcholinesterase enzyme (AChE) . AChE plays a crucial role in the cholinergic system, which is involved in numerous physiological functions, including learning and memory . Inhibiting AChE can increase the concentration of acetylcholine, a neurotransmitter, in the brain, potentially improving cognitive function .

Mode of Action

3-chloro-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide interacts with its target, AChE, by inhibiting its activity . This inhibition is achieved through a mixed-type mechanism involving both competitive and non-competitive inhibition . This means that the compound can bind to both the active site of the enzyme and to an allosteric site, changing the enzyme’s conformation and reducing its activity .

Biochemical Pathways

By inhibiting AChE, 3-chloro-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide affects the cholinergic pathway . This pathway involves the synthesis, release, and degradation of acetylcholine, a neurotransmitter essential for many functions in the body, including muscle movement and memory formation . By inhibiting AChE, the compound prevents the breakdown of acetylcholine, leading to an increase in its concentration and potentially enhancing cholinergic transmission .

Result of Action

The inhibition of AChE by 3-chloro-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide can lead to an increase in acetylcholine levels, potentially improving cognitive function . This makes it a potential candidate for the treatment of conditions characterized by cognitive decline, such as Alzheimer’s disease .

属性

IUPAC Name |

3-chloro-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN3O/c20-17-6-4-5-16(15-17)19(24)21-9-10-22-11-13-23(14-12-22)18-7-2-1-3-8-18/h1-8,15H,9-14H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYFUQSCVEADART-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNC(=O)C2=CC(=CC=C2)Cl)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,7-difluoro-1-(4-fluorobenzyl)-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2515537.png)

![2-[4-(4-Fluorophenyl)piperazino]quinoxaline](/img/structure/B2515541.png)

![[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B2515552.png)

![N-(2-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2515554.png)

![N-benzyl-N-(2-methoxyethyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2515558.png)